4,6-Di(2-furyl)-2-pyrimidinamine
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Overview
Description
4,6-Di(2-furyl)-2-pyrimidinamine is an organic compound characterized by the presence of two furan rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Di(2-furyl)-2-pyrimidinamine typically involves the condensation of 2-furylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4,6-Di(2-furyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The pyrimidine core can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4,6-Di(2-furyl)-2-pyrimidinamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4,6-Di(2-furyl)-2-pyrimidinamine involves its interaction with specific molecular targets. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it an effective material for electronic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
4,6-Di(2-furyl)pyrimidine: Shares a similar structure but lacks the amine group, resulting in different reactivity and applications.
2,4,6-Tri(2-furyl)pyrimidine: Contains an additional furan ring, which may enhance its electronic properties but also complicates its synthesis.
4,6-Di(2-thienyl)pyrimidine: Substitutes furan rings with thiophene rings, altering its electronic and chemical behavior.
Uniqueness: 4,6-Di(2-furyl)-2-pyrimidinamine is unique due to its balanced electronic properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential in both biological and industrial fields highlight its versatility.
Properties
Molecular Formula |
C12H9N3O2 |
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Molecular Weight |
227.22 g/mol |
IUPAC Name |
4,6-bis(furan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H9N3O2/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15) |
InChI Key |
JBAJMLMKIIDEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Origin of Product |
United States |
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